

UNC0321: A Potent Dual Inhibitor of G9a and GLP Histone Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UNC0321	
Cat. No.:	B612091	Get Quote

UNC0321 is a highly potent and selective small molecule inhibitor of the euchromatic histonelysine N-methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).[1][2][3][4] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression. [5][6][7] **UNC0321** has also been identified to possess anti-apoptotic functions through a separate signaling pathway involving Rab4 and Akt/mTOR.[1][5]

Core Function: Inhibition of G9a and GLP

The primary function of **UNC0321** is the direct inhibition of the methyltransferase activity of G9a and GLP. It exhibits picomolar potency against G9a, making it one of the most potent inhibitors discovered to date.[3][8] **UNC0321** achieves this by occupying the substrate-binding groove of the enzymes, acting as a competitive inhibitor with respect to the histone substrate and an uncompetitive inhibitor with respect to the S-adenosyl-L-methionine (SAM) cofactor.[9] By blocking the activity of G9a and GLP, **UNC0321** leads to a global reduction in the levels of H3K9me2 within cells.[2]

Signaling Pathway of G9a/GLP Inhibition by UNC0321

The G9a and GLP enzymes typically form a heterodimeric complex to efficiently methylate H3K9.[6][10] This methylation creates binding sites for transcriptional repressor proteins, such as HP1 (Heterochromatin Protein 1), leading to chromatin compaction and gene silencing. **UNC0321** disrupts this process at its origin.





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UNC0321 inhibits the G9a/GLP complex, preventing H3K9 methylation.

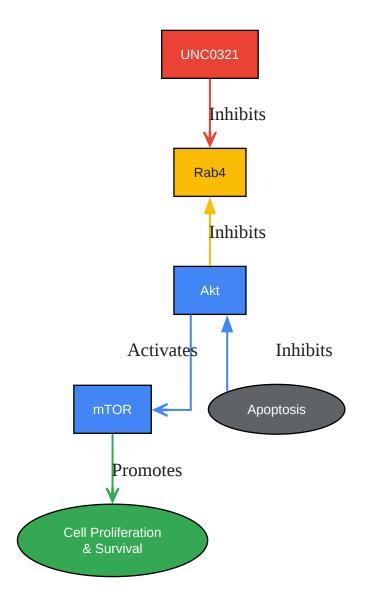
Secondary Function: Anti-Apoptosis via Rab4/Akt/mTOR Pathway

In human umbilical vein endothelial cells (HUVECs), **UNC0321** has been shown to exhibit anti-apoptotic effects, particularly in high-glucose conditions, by inhibiting the expression of Rab4. [1][5] The reduction in Rab4 leads to the activation of the Akt/mTOR signaling pathway, which promotes cell proliferation and survival.[1][5]

Signaling Pathway of UNC0321 in HUVECs

This pathway highlights a distinct, G9a/GLP-independent mechanism of action for **UNC0321** in a specific cellular context.





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UNC0321 inhibits Rab4, leading to Akt/mTOR activation and cell survival.

Quantitative Data



Parameter	Enzyme/Cell Line	Value	Assay Type	Reference
Ki	G9a	63 pM	Morrison Ki	[1][2][4]
IC50	G9a	6-9 nM	Biochemical Assays (ECSD, CLOT)	[1][2][3]
IC50	GLP	15-23 nM	Biochemical Assays (ECSD, CLOT)	[2][3]
IC50	H3K9me2 reduction	MDA-MB-231 cells	11 μΜ	In-Cell Western

Experimental Protocols In-Cell Western (ICW) Assay for H3K9me2 Levels

This protocol is adapted from methodologies used to assess the cellular potency of G9a inhibitors.[3][11]

- Cell Culture and Treatment:
 - Seed cells (e.g., MDA-MB-231) in a 96-well plate and grow to confluence.
 - Treat cells with varying concentrations of **UNC0321** for 48 hours.
- · Fixation and Permeabilization:
 - $\circ~$ Fix the cells by adding 150 μL of 3.7% formaldehyde in 1X PBS to each well and incubate for 20 minutes at room temperature.
 - \circ Wash the wells four times for 5 minutes each with 200 μ L of 1X PBS containing 0.1% Triton X-100 to permeabilize the cells.
- Blocking:



- Add 150 μL of a blocking buffer (e.g., 1X PBS with a blocking agent like fish gel solution) to each well.
- Incubate for 1.5 hours at room temperature with gentle shaking.
- Primary Antibody Incubation:
 - Dilute the primary antibody against H3K9me2 in an appropriate antibody dilution buffer.
 - \circ Add 50 μ L of the diluted primary antibody to each well and incubate for at least 2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation and Staining:
 - Wash the wells four times with 1X PBS containing 0.1% Tween-20.
 - \circ Add 50 μ L of a fluorescently labeled secondary antibody (e.g., IRDye 800CW) diluted in antibody dilution buffer.
 - To normalize for cell number, a DNA stain (e.g., DRAQ5) can be included.
 - Incubate for 1 hour at room temperature, protected from light.
- Imaging and Analysis:
 - Wash the wells a final four times with 1X PBS containing 0.1% Tween-20.
 - Scan the plate using an infrared imaging system.
 - The H3K9me2 signal is normalized to the cell number signal, and IC50 values are calculated.

Radioactive Biochemical Assay for G9a Activity

This protocol is based on standard methods for measuring histone methyltransferase activity.[9]

Reaction Setup:



- Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.9, 0.5 mM DTT, 0.25 mM PMSF, 2 mM MgCl2), recombinant G9a enzyme, and a histone H3 peptide substrate.
- Add varying concentrations of UNC0321 to the reaction mixture.
- Initiation of Reaction:
 - Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
- Incubation:
 - Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Termination and Detection:
 - Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
 - Wash the paper multiple times with sodium bicarbonate to remove unincorporated [³H] SAM.
 - Air-dry the paper.
- Quantification:
 - Measure the amount of incorporated radioactivity using a liquid scintillation counter.
 - The reduction in radioactivity in the presence of UNC0321 is used to determine its inhibitory activity and calculate IC50 values.

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References



- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNC0321 | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. biomol.com [biomol.com]
- To cite this document: BenchChem. [UNC0321: A Potent Dual Inhibitor of G9a and GLP Histone Methyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612091#what-is-the-function-of-unc0321]

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